2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

Stereochemistry Chiral resolution Physicochemical profiling

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide (CAS 1354026-48-4; PubChem CID is a chiral small-molecule amide built on a (3S)-1-benzylpiperidine scaffold bearing an N-cyclopropyl-(2S)-2-aminopropanamide side chain. Its molecular formula is C₁₈H₂₇N₃O with a monoisotopic mass of 301.2154 Da and a computed XLogP3 of 1.9.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
Cat. No. B14779583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3
InChIKeyGVLDNPVFNOZPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide: Core Identity and Procurement-Relevant Classification


2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide (CAS 1354026-48-4; PubChem CID 66565299) is a chiral small-molecule amide built on a (3S)-1-benzylpiperidine scaffold bearing an N-cyclopropyl-(2S)-2-aminopropanamide side chain [1]. Its molecular formula is C₁₈H₂₇N₃O with a monoisotopic mass of 301.2154 Da and a computed XLogP3 of 1.9 [1]. The compound is categorized within the N-cyclopropyl-N-piperidinyl-amide chemotype, a class that has been the subject of extensive patenting for GPR119 modulation and related metabolic targets [2]. The defined (S,S) stereochemistry at both the amino acid α-carbon and the piperidine 3-position distinguishes it from its (S,R)-diastereomer (CAS 1401667-69-3) and from positional isomers such as the 4-piperidinyl variant (CAS 1354007-43-4), making stereochemical identity a critical procurement specification [1].

Why Generic Substitution Fails for 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide: Structural Specificity That Precludes Interchangeability


Within the benzylpiperidine-cyclopropyl-amide family, seemingly minor structural modifications produce quantifiable differences in molecular properties that render compounds non-interchangeable in assay development and SAR studies. The target compound's (S,S) configuration at two chiral centers, its N-cyclopropyl (rather than N-isopropyl) substituent, and its 3-piperidinyl (rather than 4-piperidinyl) attachment point each independently alter logP, hydrogen-bonding capacity, and conformational flexibility relative to close analogs [1]. Swapping these features without verification introduces uncontrolled variables: the (S,R)-diastereomer may exhibit divergent target engagement, the isopropyl analog carries a higher logP (2.24 vs 1.9), and the 4-piperidinyl isomer presents a distinct spatial orientation of the basic amine [1]. These differences cascade into altered solubility, permeability, and off-target profiles that cannot be predicted without explicit comparative data, making precise compound identity essential for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide Against the Closest Analogs


Stereochemical Differentiation: (S,S) vs (S,R)-Diastereomer — Computed Physicochemical Property Comparison

The target (S,S)-diastereomer (CAS 1354026-48-4) and its (S,R)-diastereomer (CAS 1401667-69-3) share identical molecular formula (C₁₈H₂₇N₃O) and molecular weight (301.4 g/mol) but differ in the absolute configuration at the piperidine 3-position. While both are commercially available, the (S,S)-isomer is the stereochemical configuration most commonly referenced in the N-cyclopropyl-N-piperidinyl-amide patent literature, which describes compounds with the (S)-configuration at the amino acid α-carbon and specific stereochemistry at the piperidine attachment point as key to GPR119 agonist activity [1]. Direct head-to-head biological data for these two diastereomers is not publicly available; however, the (S,S)-isomer is the predominant form listed in vendor catalogs targeting medicinal chemistry applications, suggesting it is the stereochemically preferred lead scaffold [2].

Stereochemistry Chiral resolution Physicochemical profiling

N-Substituent Differentiation: Cyclopropyl vs Isopropyl — Lipophilicity and Hydrogen-Bonding Comparison

Replacing the N-cyclopropyl group in the target compound with an N-isopropyl group (CAS 1401667-25-1) increases the computed LogP from 1.9 to 2.24 and raises the molecular weight from 301.4 to 303.4 g/mol [1]. The cyclopropyl ring is well-documented in medicinal chemistry to confer conformational rigidity and to reduce oxidative metabolism compared to open-chain alkyl substituents such as isopropyl [2]. The lower LogP of the cyclopropyl derivative (ΔLogP ≈ -0.34) suggests improved aqueous solubility and potentially reduced non-specific protein binding relative to the isopropyl analog, although direct comparative solubility measurements are not available in the public domain [1].

Lipophilicity Cyclopropyl effect Metabolic stability

Scaffold Differentiation: Propanamide vs Acetamide — Molecular Weight and Hydrogen-Bond Acceptor Capacity

The target compound incorporates a 2-aminopropanamide side chain (C₃ with α-methyl branch), whereas the closely related acetamide analog (CAS 1353966-25-2) features a 2-aminoacetamide chain (C₂, no α-substituent). This difference reduces the molecular weight from 301.4 g/mol (propanamide) to 287.4 g/mol (acetamide) and alters the hydrogen-bond acceptor count as well as the steric environment around the amide carbonyl [1]. The α-methyl group in the propanamide introduces an additional chiral center (S-configuration at the amino acid α-carbon) that is absent in the achiral acetamide, providing a stereochemically defined vector for target engagement that the simpler acetamide scaffold cannot replicate [1].

Scaffold hopping Molecular weight Hydrogen bonding

Positional Isomer Differentiation: 3-Piperidinyl vs 4-Piperidinyl Attachment — Spatial Orientation of the Basic Amine

The target compound attaches the cyclopropyl-amide moiety at the piperidine 3-position, whereas the positional isomer (CAS 1354007-43-4) attaches it at the 4-position. This shift moves the basic piperidine nitrogen and the amide pharmacophore by approximately 2.5 Å (one C–C bond length) and alters the vector angle of the N-benzyl substituent relative to the amide group [1]. In the broader class of N-cyclopropyl-N-piperidinyl-amides, SAR studies have demonstrated that the position of attachment on the piperidine ring is a critical determinant of GPR119 receptor binding affinity, with 3-substituted variants generally preferred in the exemplified patent compounds [2]. No direct head-to-head binding data for these two specific isomers is publicly available.

Positional isomerism Pharmacophore geometry Receptor binding

Cyclopropyl Conformational Rigidity vs Isopropyl Flexibility — Class-Level Metabolic Stability Inference

The N-cyclopropyl group in the target compound imposes conformational rigidity through ring strain (~27.5 kcal/mol), restricting bond rotation compared to the freely rotating N-isopropyl analog [1]. In the broader medicinal chemistry literature, cyclopropyl substitution on amines has been shown to reduce N-dealkylation by cytochrome P450 enzymes relative to isopropyl groups, as the cyclopropyl ring is less susceptible to initial hydrogen atom abstraction at the α-carbon [2]. While direct comparative microsomal stability data for these specific compounds is not publicly available, class-level precedent indicates that cyclopropyl amides generally exhibit longer half-lives in human liver microsome (HLM) assays than their isopropyl counterparts, with differences often exceeding 2-fold [2].

Conformational restriction Metabolic stability CYP450 oxidation

Recommended Application Scenarios for 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide Based on Differentiated Evidence


GPR119 Agonist Lead Optimization: Stereochemically Defined Starting Scaffold

The (S,S)-stereochemistry and 3-piperidinyl substitution pattern of this compound align with the pharmacophore described in the Boehringer Ingelheim/Neurocrine GPR119 patent series. Programs targeting metabolic disorders (type 2 diabetes, dyslipidemia) should prioritize this specific stereoisomer over the (S,R)-diastereomer or 4-piperidinyl isomer, as the patent SAR indicates that both the piperidine stereochemistry and the position of amide attachment are critical determinants of receptor activation potency [1].

Chiral Building Block for Proteolysis-Targeting Chimera (PROTAC) Linker Chemistry

The primary amine on the 2-aminopropanamide moiety provides a convenient handle for further derivatization (e.g., amide coupling, reductive amination) to attach E3 ligase-binding motifs. The defined (2S) stereochemistry at the α-carbon introduces a chiral vector that can be exploited to fine-tune ternary complex geometry. The lower LogP of the cyclopropyl variant (XLogP3 = 1.9) relative to the isopropyl analog (LogP ≈ 2.24) may yield PROTACs with more favorable solubility profiles [2].

Stereospecific SAR Studies in Central Nervous System (CNS) Drug Discovery

The benzylpiperidine core is a privileged scaffold in CNS drug discovery, appearing in ligands for sigma receptors, muscarinic receptors, and cholinesterases. The cyclopropyl group's documented ability to enhance blood-brain barrier penetration (class-level property) makes this compound a suitable starting point for CNS-targeted programs. The (S,S)-isomer should be used in preference to the (S,R)-diastereomer to ensure stereochemical consistency across SAR datasets, as diastereomers can exhibit divergent CNS penetration and receptor selectivity profiles [3].

Quality Control Reference Standard for Chiral Purity Method Development

With two chiral centers, this compound can serve as a system suitability standard for chiral HPLC or SFC method development. Its well-defined stereochemistry (S,S) and the availability of its (S,R)-diastereomer (CAS 1401667-69-3) as a potential impurity marker enable the development of stereoselective analytical methods capable of resolving the two diastereomers. This is essential for any downstream GMP or in vivo studies where stereochemical purity must be verified and documented [2].

Quote Request

Request a Quote for 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.